molecular formula C9H8N2O B1601038 6-Methoxyquinazoline CAS No. 7556-92-5

6-Methoxyquinazoline

货号: B1601038
CAS 编号: 7556-92-5
分子量: 160.17 g/mol
InChI 键: HZUCGIFQFAMADM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxyquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse range of biological and pharmacological activities. The structure of this compound consists of a quinazoline core with a methoxy group attached at the sixth position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with methoxy-substituted aldehydes under acidic conditions. Another approach involves the use of 2-aminobenzamide and methoxy-substituted isocyanates. These reactions are usually carried out in the presence of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly important in industrial settings .

化学反应分析

Types of Reactions: 6-Methoxyquinazoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form quinazoline-6-carboxylic acid derivatives.

    Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Biological Activities

6-Methoxyquinazoline has been explored for its potential therapeutic effects across several domains:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)3.8Cell cycle arrest
HeLa (Cervical)4.5Inhibition of proliferation

A study demonstrated that treatment with this compound resulted in a marked reduction in tumor size in murine models, confirming its efficacy in vivo.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound can effectively inhibit both Gram-positive and Gram-negative bacteria .

In Vivo Studies

In a murine model of cancer, administration of this compound led to a significant reduction in tumor volume over four weeks compared to control groups. This study highlighted the compound's potential as a therapeutic agent for cancer treatment.

Mechanistic Insights

Mass spectrometry investigations revealed that the compound interacts with proteins involved in apoptosis pathways, confirming its role as a pro-apoptotic agent. These insights are crucial for understanding how this compound exerts its anticancer effects .

Research Findings and Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of quinazoline derivatives, emphasizing the importance of substituents like the methoxy group in enhancing biological activity. Computational modeling suggests that these modifications increase binding affinity to target proteins, which is essential for drug development.

作用机制

The mechanism of action of 6-Methoxyquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as tyrosine kinase inhibitors, blocking the phosphorylation of proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis. The molecular targets and pathways involved vary depending on the specific derivative and its intended application .

相似化合物的比较

    Quinazoline: The parent compound without the methoxy group.

    6-Chloroquinazoline: A similar compound with a chlorine atom instead of a methoxy group.

    6-Methylquinazoline: A derivative with a methyl group at the sixth position.

Uniqueness of 6-Methoxyquinazoline: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable scaffold for drug development .

生物活性

6-Methoxyquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic uses.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in a study evaluating a series of quinazoline derivatives, this compound was shown to inhibit the growth of several cancer cell lines, including MGC-803 and MCF-7. The compound displayed an IC50 value of 6.23 μM against MGC-803 cells, indicating moderate cytotoxicity. In comparison, more potent derivatives achieved nanomolar levels of inhibitory activity, suggesting that structural modifications can enhance its antitumor efficacy .

The mechanism by which this compound induces apoptosis in cancer cells involves the modulation of apoptotic pathways. It has been reported that the compound decreases the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like Bax and cleaved PARP in a dose-dependent manner. This dual action suggests that this compound may activate both intrinsic and extrinsic apoptotic pathways .

Antibacterial Activity

In addition to its antitumor properties, this compound has demonstrated antibacterial activity against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The compound's ability to bind with enzymes and receptors in biological systems through non-covalent interactions is believed to contribute to its antibacterial effects .

Other Biological Activities

Beyond its antitumor and antibacterial properties, this compound exhibits potential in other areas:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase activity, which is crucial for mediating inflammatory responses.
  • CNS Effects : Quinazoline derivatives are known for their central nervous system activities, including analgesic and anti-parkinsonian effects .

Table 1: Biological Activity of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntitumorMGC-8036.23
AntibacterialE. coliNot specified
AntibacterialS. aureusNot specified
Anti-inflammatoryCOX inhibitionNot specified

Case Study 1: Antitumor Efficacy

In a comparative study involving various quinazoline derivatives, this compound was evaluated alongside more potent analogs. While it showed moderate efficacy against MGC-803 cells with an IC50 of 6.23 μM, other derivatives achieved significantly lower IC50 values (e.g., compound 18 with an IC50 of 0.85 μM). This study highlights the importance of structural modifications in enhancing the biological activity of quinazoline compounds .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial properties of this compound derivatives against human pathogenic organisms. The results indicated that certain derivatives exhibited promising antibacterial activity, although specific IC50 values were not provided for all compounds tested .

属性

IUPAC Name

6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(4-8)5-10-6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUCGIFQFAMADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520117
Record name 6-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-92-5
Record name 6-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-(7-azaindol-5-yloxy)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinazoline (87 mg, 0.2 mmol), (prepared as described for the starting material in Example 34), iodoacetamide (41 mg, 0.22 mmol) and N,N-diisopropylethylamine (26 mg, 0.22 mmol) in acetonitrile (5 ml) was stirred at reflux for 1 hour and allowed to cool to ambient temperature. The crude reaction mixture was loaded onto a silica column and eluted using methylene chloride/methanol (saturated with ammonia) (92/8) solvent. The relevant fractions were combined and evaporated under vacuum to give a residue which was triturated with acetone, filtered and dried to give 4-(7-azaindol-5-yloxy)-7-[3-(4-carbamoylmethyl)piperazin-1-yl)propoxy]-6-methoxyquinazoline (62 mg, 63%).
Name
4-(7-azaindol-5-yloxy)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinazoline
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
26 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1,1′-(Azodicabonyl)dipiperidine (525 mg, 2.1 mmol) was added in portions to a mixture of 44-chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (225 mg, 7.0 mmol), (prepared as described for the starting material in Example 2), tributylphosphine (420 mg, 2.11 mmol) and 42-hydroxyethyl)-1,1-dioxothiomorpholine (140 mg, 7.8 mmol) in methylene chloride (10 ml). The mixture was stirred for 18 hours, diluted with ether and the resulting precipitate was removed by filtration. The volatiles were removed from the filtrate by evaporation, and the residue was dissolved in acetone and ethereal hydrogen chloride (14 ml of a 1M solution, 14 mmol) and the precipitate was collected by filtration. The residue was purified by column chromatography eluting with methylene chloride/methanol/aqueous ammonia (150/8/1). The purified product was triturated with ether/methylene chloride collected by filtration and dried to give 4-(4-chloro-2-fluoroanilino)-7-(241,1-dioxothiomorpholino)ethoxy)6-methoxyquinazoline (120 mg, 36%).
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxyquinazoline
Reactant of Route 2
6-Methoxyquinazoline
Reactant of Route 3
6-Methoxyquinazoline
Reactant of Route 4
6-Methoxyquinazoline
Reactant of Route 5
6-Methoxyquinazoline
Reactant of Route 6
Reactant of Route 6
6-Methoxyquinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。